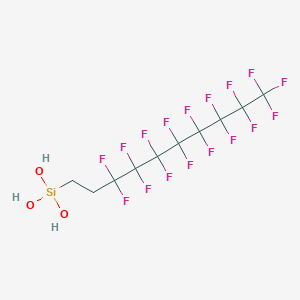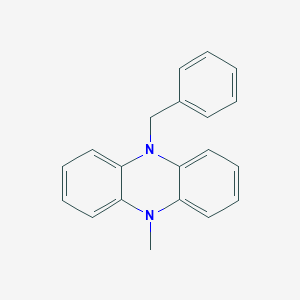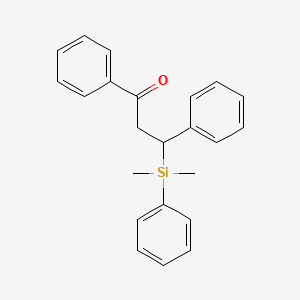
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a propanone group attached to a dimethylphenylsilyl and two phenyl groups
Métodos De Preparación
The synthesis of 1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylphenylsilyl)-1,3-diphenylpropan-1-one with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylphenylsilyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired products are formed efficiently.
Aplicaciones Científicas De Investigación
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- can be compared with other similar compounds such as:
1-Propanone, 3-(trimethylsilyl)-1,3-diphenyl-: This compound has a trimethylsilyl group instead of a dimethylphenylsilyl group, which can affect its reactivity and stability.
1-Propanone, 3-(dimethylphenylsilyl)-1,3-dimethyl-:
The uniqueness of 1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- lies in its specific combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
118356-60-8 |
|---|---|
Fórmula molecular |
C23H24OSi |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
3-[dimethyl(phenyl)silyl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H24OSi/c1-25(2,21-16-10-5-11-17-21)23(20-14-8-4-9-15-20)18-22(24)19-12-6-3-7-13-19/h3-17,23H,18H2,1-2H3 |
Clave InChI |
BAGFORDIVMFSTQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


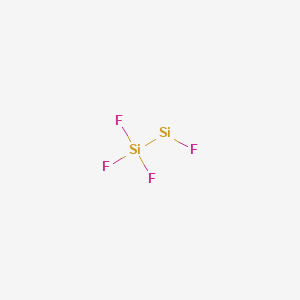
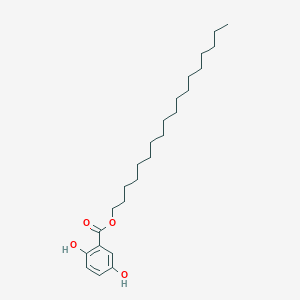

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
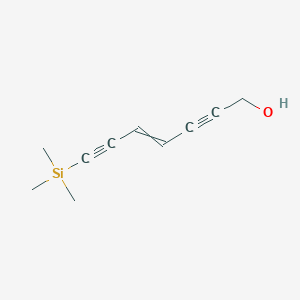
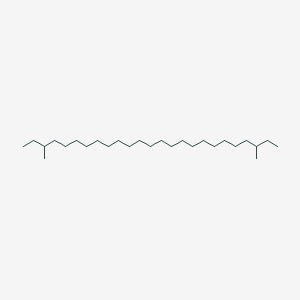
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)

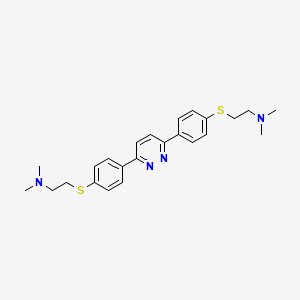
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
